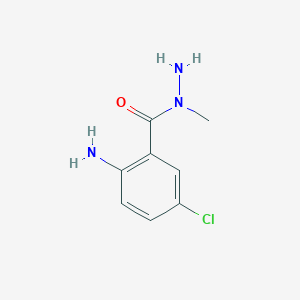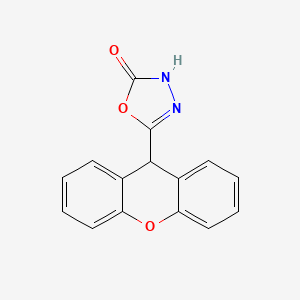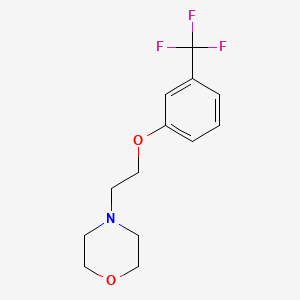
3-(2-Morpholinoethoxy)benzotrifluoride
Overview
Description
3-(2-Morpholinoethoxy)benzotrifluoride: is a chemical compound with the molecular formula C13H16F3NO2 . It is also known by other names such as 4-[2-[3-(trifluoromethyl)phenoxy]ethyl]morpholine . This compound is characterized by the presence of a morpholine ring and a trifluoromethyl group attached to a benzene ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: benzotrifluoride and its derivatives have been used as reaction solvents in both traditional organic and new fluorous synthesis. The general approach involves the reaction of morpholine with a suitable benzotrifluoride derivative under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature. the synthesis likely involves standard organic synthesis techniques, including nucleophilic substitution and condensation reactions, under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Morpholinoethoxy)benzotrifluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzene ring.
Substitution: The trifluoromethyl group and morpholine ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted benzotrifluoride derivatives.
Scientific Research Applications
Chemistry: 3-(2-Morpholinoethoxy)benzotrifluoride is used in the synthesis of novel compounds with trifluoromethoxy groups, which are explored for their molecular interactions and structural attributes.
Biology: Morpholine derivatives, including this compound, have shown biological relevance, such as inhibitory activities on nitric oxide production in lipopolysaccharide-induced cells.
Medicine: The compound’s derivatives are investigated for their potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: In the industrial sector, this compound is used as a solvent and intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 3-(2-Morpholinoethoxy)benzotrifluoride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, morpholine derivatives show central inhibitory action on several kinase enzymes concerned in cytokinesis and cell cycle regulation .
Comparison with Similar Compounds
Properties
IUPAC Name |
4-[2-[3-(trifluoromethyl)phenoxy]ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c14-13(15,16)11-2-1-3-12(10-11)19-9-6-17-4-7-18-8-5-17/h1-3,10H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXINXMNJWDHVFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388159 | |
| Record name | 4-[2-[3-(trifluoromethyl)phenoxy]ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004715-25-6 | |
| Record name | 4-[2-[3-(trifluoromethyl)phenoxy]ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate](/img/structure/B1607971.png)

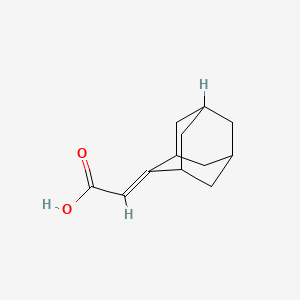
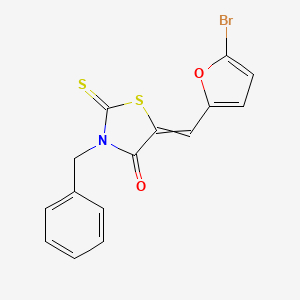
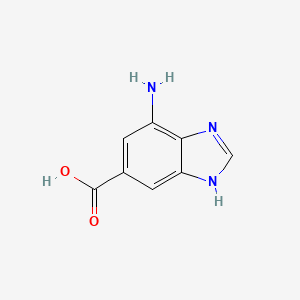
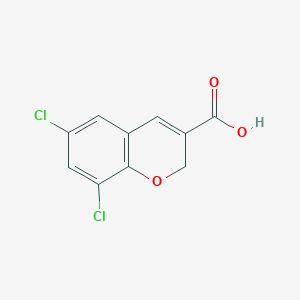
![Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate](/img/structure/B1607984.png)
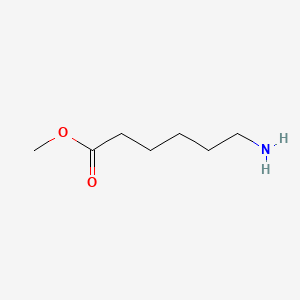
![Ethyl [(chloroacetyl)(phenyl)amino]acetate](/img/structure/B1607987.png)

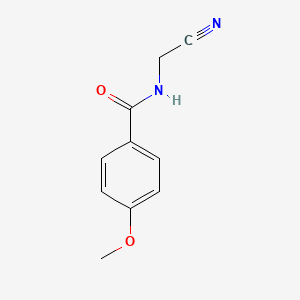
![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate](/img/structure/B1607992.png)
